1-[4-(1-Phenylethoxy)phenyl]ethan-1-one
Description
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is an aromatic ketone characterized by a phenylethoxy substituent at the para position of the acetophenone scaffold. The compound’s core structure consists of a ketone group adjacent to a phenyl ring, modified with a 1-phenylethoxy moiety. Such ethanone derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or catalytic methods, as seen in related compounds .
The phenylethoxy group introduces steric and electronic effects, influencing reactivity, solubility, and biological activity. While specific data for this compound are absent, its structural relatives exhibit diverse applications, including antimicrobial, antioxidant, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWLCWDEWZANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 1-bromo-1-phenylethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The phenylethoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Sulfoximide (e.g., dimethyl(oxo)-λ⁶-sulfanylidene in ) increases polarity, affecting solubility and catalytic activity.
- Heterocyclic Modifications: Furopyridine derivatives () exhibit fluorescence and antimicrobial properties, suggesting that fused rings amplify bioactivity.
Structural-Activity Relationships (SAR)
- Para-Substitution: Substituents at the para position (e.g., phenoxy, piperazine) optimize steric interactions with biological targets, as seen in QD10’s high binding affinity .
- Hybridization with Heterocycles: Fusion with pyridine or pyrazole rings () enhances π-π stacking and hydrogen-bonding capabilities, critical for DNA intercalation or enzyme inhibition.
Biological Activity
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one, also known as a phenyl ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H16O2
- Molecular Weight : 256.29 g/mol
- Structure : The compound features a phenyl ether linkage and a ketone functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it may affect cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurological pathways and offering therapeutic effects in conditions like anxiety and depression.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Acinetobacter baumannii | 2 µg/mL |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro studies on human liver cell lines (HepG2) have demonstrated that this compound exhibits low cytotoxicity:
| Assay Type | IC50 (µM) |
|---|---|
| LDH Assay | >100 |
| MTS Assay | 78 |
| FMC Assay | 10.3 |
These results indicate a favorable safety profile, which is essential for any potential therapeutic application .
Study on Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial efficacy of various phenyl ether derivatives. Among them, this compound was highlighted for its potent activity against ESKAPE pathogens, which are notorious for their multidrug resistance. The study detailed the compound's mechanism as an inhibitor of bacterial gyrase, leading to disrupted DNA replication .
Pharmacokinetic Properties
Pharmacokinetic evaluations revealed that the compound exhibits moderate lipophilicity due to its phenyl groups, enhancing absorption and distribution in biological systems. However, further optimization is required to improve its solubility and bioavailability .
Q & A
Q. Table 1: Synthetic Reagents and Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | 1-Phenylethyl bromide | Acetone | 70°C | 59 |
| Oxidation | CrO₃ | Acetic acid | 25°C | 85 |
Q. Table 2: Key ¹H NMR Peaks (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.60 | Singlet | Acetyl CH₃ |
| 4.85 | Quartet | OCH₂CH₃ |
| 7.25–7.45 | Multiplet | Aromatic H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
